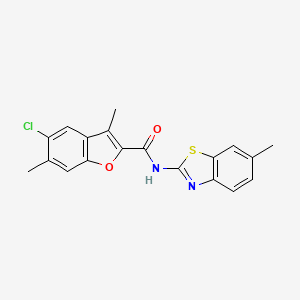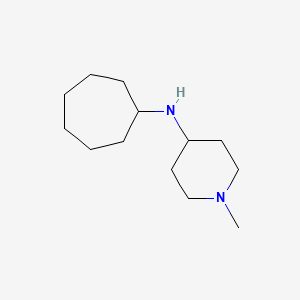![molecular formula C20H31NO6 B4998576 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate, also known as SR-59230A, is a selective beta-3 adrenergic receptor antagonist. It has been extensively studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in lipolysis and thermogenesis, resulting in the breakdown of stored fat and an increase in energy expenditure. By blocking the beta-3 adrenergic receptor, this compound inhibits these processes, leading to a reduction in body weight and adiposity.
Biochemical and Physiological Effects:
In addition to its effects on body weight and adiposity, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. It has also been demonstrated to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate is a useful tool for studying the role of the beta-3 adrenergic receptor in metabolism and obesity. Its selectivity for this receptor allows for specific manipulation of this pathway without affecting other adrenergic receptors. However, like all experimental tools, this compound has limitations. Its effects may vary depending on the animal model used, and it may not be directly applicable to human physiology.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate. One area of interest is the development of more selective beta-3 adrenergic receptor antagonists that could be used as therapeutics for metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose metabolism, insulin sensitivity, and inflammation. Finally, the potential use of this compound in combination with other drugs or therapies for the treatment of metabolic disorders should be explored.
Métodos De Síntesis
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate is synthesized through a multi-step process starting with the reaction of 2-tert-butyl-4-methylphenol with epichlorohydrin to form 3-(2-tert-butyl-4-methylphenoxy)propyl chloride. This intermediate is then reacted with morpholine to yield 4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine. Finally, the oxalate salt of the compound is prepared by reacting the free base with oxalic acid.
Aplicaciones Científicas De Investigación
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic use in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. Additionally, it has been demonstrated to reduce body weight and adiposity in obese animals.
Propiedades
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-15-6-7-17(16(14-15)18(2,3)4)21-11-5-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h6-7,14H,5,8-13H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDSYNQRQVZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)

![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)